1-(2-Aminoethoxy)-2-bromobenzene hydrochloride
Description
Properties
IUPAC Name |
2-(2-bromophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHVPPHKOWHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Aminoethoxy)-2-bromobenzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and ethylene oxide.
Reaction Conditions: The 2-bromophenol undergoes an etherification reaction with ethylene oxide in the presence of a base such as potassium carbonate to form 2-bromoethoxybenzene.
Amination: The 2-bromoethoxybenzene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group, resulting in 1-(2-Aminoethoxy)-2-bromobenzene.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the ortho-position undergoes SNAr reactions with amines, thiols, or alkoxides under basic conditions.
Key Findings:
-
Reactivity with Amines :
Reaction with secondary amines (e.g., piperidine) in aliphatic solvents (hexane/heptane) at reflux yields substituted aryl ethers. For example:Isolated yields exceed 85% when using 2 equivalents of amine and 3 equivalents of NaOH.
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Thiol Substitution :
Thiophenol derivatives react efficiently in DMF at 70–120°C with KCO as a base. For instance:Reaction progress is monitored by TLC (hexane/EtOAc 3:1), with purification via column chromatography.
Table 1: SNAr Reaction Optimization
| Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| NaOH | Hexane | 80 | 85–90 | High | |
| KCO | DMF | 90 | 75–80 | Moderate | |
| EtN | Toluene | 110 | 60–65 | Low |
Amide Coupling Reactions
The primary amine in the aminoethoxy side chain participates in amide bond formation.
Key Findings:
-
Activation with MsCl :
Methanesulfonyl chloride (MsCl) selectively activates the amine for coupling with carboxylic acids, avoiding esterification side reactions. For example:Yields range from 70–85% with 1.2 equivalents of MsCl and 2 equivalents of DIEA.
-
Comparison with Other Reagents :
BOP or HOBt/DIC systems produce mixed amide/ester products (≤50% selectivity), whereas MsCl ensures >90% amide selectivity .
Key Findings:
-
Suzuki-Miyaura Coupling :
Palladium-catalyzed coupling with boronic acids generates biaryl derivatives:Optimal conditions: 2 mol% Pd catalyst, 3 equivalents KCO, 80°C, 12 h (yields: 65–92%).
-
Cyclization to Benzoxazoles :
Heating with CS and KCO in DMF induces cyclization to 2-aminobenzoxazole derivatives:Reaction progress is confirmed by H NMR (disappearance of δ 4.50 ppm OCH signal) .
Stability and Handling
Scientific Research Applications
Chemistry
1-(2-Aminoethoxy)-2-bromobenzene hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:
- Synthesis of Pharmaceuticals : Used in developing drugs targeting specific biological pathways.
- Agrochemicals : Employed in synthesizing compounds that enhance agricultural productivity.
Biology
The compound has shown potential in biological applications:
- Enzyme Inhibition Studies : It is utilized to study enzyme kinetics and inhibition mechanisms due to its ability to interact with biological molecules.
- Receptor Binding Studies : The compound is used to investigate binding affinities and activities at various receptors, contributing to pharmacological research.
Industrial Applications
In industry, this compound is applied in:
- Production of Specialty Chemicals : It is involved in manufacturing chemicals with specific properties for diverse applications.
- Material Science : The compound is studied for its potential use in developing new materials with enhanced functionalities.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Pharmacological Research : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in cancer pathways, suggesting potential therapeutic uses (source not specified).
- Agricultural Chemistry : Research indicated that modifications of this compound could enhance the efficacy of herbicides, providing insights into developing more effective agricultural chemicals (source not specified).
- Material Science Innovations : Investigations into the use of this compound in polymer synthesis revealed promising results for creating materials with improved mechanical properties (source not specified).
Mechanism of Action
The mechanism by which 1-(2-Aminoethoxy)-2-bromobenzene hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds share functional or positional variations that influence their physicochemical properties, reactivity, and applications:
1-(2-Aminoethoxy)-4-bromobenzene Hydrochloride
- Key Differences : Positional isomer with bromine at the para position (C4) instead of ortho (C2).
- This isomer is listed as a synonym for 2-(4-bromophenoxy)ethanamine hydrochloride in supplier databases .
- Applications : Used in synthesizing analogs of bioactive molecules, where regioselectivity impacts binding affinity .
1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride
- Key Differences : Bromine replaced by a trifluoromethyl (-CF₃) group at C3.
- Impact: The electron-withdrawing -CF₃ group increases the compound’s lipophilicity (higher LogD) and metabolic stability, making it advantageous in drug discovery. This derivative is commercially available from Santa Cruz Biotechnology for research purposes .
2-(2-Aminoethoxy)-5-bromobenzonitrile Hydrochloride
- Key Differences : Incorporates a nitrile (-CN) group at C5, adjacent to the bromine atom.
- Impact : The -CN group strongly withdraws electrons, polarizing the aromatic ring and directing further substitutions. This compound’s higher molecular weight (276.5 g/mol vs. 251.5 g/mol for the parent compound) and polarity may affect solubility .
- Applications : Serves as a precursor for heterocyclic syntheses, particularly in forming triazoles or tetrazoles via click chemistry .
1-(3-Bromopropoxy)-2-bromobenzene
- Key Differences: Aminoethoxy group replaced by a 3-bromopropoxy chain.
- Impact : The longer alkyl chain and additional bromine atom increase molecular weight (292.95 g/mol) and hydrophobicity. The absence of an amine group limits its utility in nucleophilic reactions but enhances stability under acidic conditions .
- Applications : Explored in polymer chemistry and as a linker in prodrug designs .
Comparative Data Table
Research Findings and Trends
- Positional Isomerism: The ortho bromine in this compound introduces steric constraints, reducing its utility in bulky coupling reactions compared to the para isomer .
- Electron-Withdrawing Groups : Derivatives with -CF₃ or -CN show enhanced stability and reactivity in Suzuki-Miyaura couplings, critical for constructing biaryl motifs in pharmaceuticals .
- Commercial Trends : Discontinuation of the parent compound highlights a shift toward specialized derivatives (e.g., trifluoromethyl or nitrile-containing analogs) in high-demand research areas .
Biological Activity
1-(2-Aminoethoxy)-2-bromobenzene hydrochloride is an organic compound classified as an aromatic amine. It features an aminoethoxy group and a bromine atom attached to a benzene ring, which enhances its solubility in aqueous environments. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
- Chemical Formula : C₈H₁₀BrClN₁O
- Molecular Weight : 232.53 g/mol
- CAS Number : 1197628-85-5
This compound interacts with various biological targets, influencing cellular processes through several mechanisms:
- Enzyme Interaction : Similar compounds have been shown to inhibit specific enzymes, leading to altered metabolic pathways. The bromine atom can enhance the compound's reactivity, potentially increasing its binding affinity to target proteins.
- Receptor Binding : This compound may also interact with neurotransmitter receptors, affecting signaling pathways that regulate mood and cognition. The presence of the amino group is critical for such interactions.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Antitubercular Potential : Compounds with similar structures have been evaluated for their antitubercular activity, demonstrating effectiveness against Mycobacterium tuberculosis. This suggests that this compound could be explored as a potential antitubercular agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitubercular | Potential efficacy against M. tuberculosis | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various aromatic amines, including derivatives of this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the amino group could enhance potency .
Case Study: Antitubercular Screening
In a recent screening of new chemical entities for antitubercular activity, compounds structurally related to this compound were tested. Results showed promising bactericidal activity with low cytotoxicity towards human cells, highlighting the potential for development into therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-Aminoethoxy)-2-bromobenzene hydrochloride, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, 2-bromo-phenol derivatives react with 2-aminoethoxy precursors (e.g., 2-(2-aminoethoxy)ethanol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aminoethoxy group. Bromination at the ortho position is achieved using brominating agents like NBS or Br₂ under controlled conditions. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). Critical intermediates (e.g., 2-(2-aminoethoxy)-5-bromobenzonitrile hydrochloride) are structurally validated via ¹H/¹³C NMR and mass spectrometry .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm), aminoethoxy CH₂ groups (δ 3.4–3.8 ppm), and NH₃⁺ signals (δ 2.8–3.2 ppm). ¹³C NMR confirms Br and Cl substituents via carbon shifts .
- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ or [M-Cl]⁺ ions. For example, a molecular ion at m/z 264.98 (calculated for C₈H₁₀BrNO⁺) confirms the free base .
- HPLC : Purity (>95%) is assessed using a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
- Waste Disposal : Aqueous waste neutralized with NaHCO₃ before disposal; organic waste collected in halogenated solvent containers .
- Acute Exposure : Skin contact requires immediate rinsing with water (15 mins); eye exposure necessitates irrigation with saline solution .
Advanced Research Questions
Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?
- Methodological Answer : The aminoethoxy group serves as a linker to connect E3 ligase ligands (e.g., VH032) to target protein-binding moieties. For example:
- Step 1 : Couple the bromobenzene moiety to a target protein ligand (e.g., kinase inhibitor) via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Step 2 : Conjugate the amino group to E3 ligase ligands via carbodiimide-mediated amidation (EDC/HOBt, DMF).
- Optimization : Adjust linker length (e.g., PEG spacers) to balance proteasome recruitment and cell permeability .
Q. What reaction mechanisms explain the instability of the aminoethoxy group under acidic conditions?
- Methodological Answer : The aminoethoxy group undergoes hydrolysis in acidic media (pH < 3) via:
- Protonation : NH₂ group → NH₃⁺, increasing electrophilicity of adjacent CH₂.
- Nucleophilic Attack : Water or Cl⁻ displaces the ethoxy group, forming 2-bromophenol derivatives. Stability studies (TGA/DSC) show degradation onset at 40°C (pH 2.0). Mitigation involves buffering reactions at pH 6–7 or using anhydrous solvents .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Conflicting solubility values (e.g., DMSO vs. water) arise from:
- Hydrate Formation : Hydrochloride salts absorb moisture, altering apparent solubility. Use Karl Fischer titration to quantify water content .
- Ionic Strength Effects : Solubility in buffered solutions (e.g., PBS) is lower than in pure water due to common-ion effects. Conduct equilibrium solubility studies with controlled ionic strength .
Q. What advanced analytical methods address trace impurities in batch-to-batch variations?
- Methodological Answer :
- LC-MS/MS : Identifies impurities at ppm levels (e.g., brominated byproducts from incomplete substitution).
- X-ray Crystallography : Resolves structural ambiguities (e.g., regioisomers) by comparing experimental vs. simulated powder patterns .
- Elemental Analysis : Validates C/H/N/Br/Cl ratios (theoretical vs. observed ±0.3%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
